molecular formula C5Cl6 B6142220 hexachlorocyclopenta-1,3-diene CAS No. 77-47-4

hexachlorocyclopenta-1,3-diene

Cat. No. B6142220
CAS RN: 77-47-4
M. Wt: 272.8 g/mol
InChI Key: VUNCWTMEJYMOOR-UHFFFAOYSA-N
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Description

Hexachlorocyclopentadiene (HCCPD), also known as C-56, Graphlox, and HRS 1655, is an organochlorine compound with the formula C5Cl6 . It is a precursor to pesticides, flame retardants, and dyes . It is a colorless liquid, although commercial samples appear lemon-yellow liquid sometimes with a bluish vapor .


Synthesis Analysis

Hexachlorocyclopentadiene is prepared by chlorination of cyclopentadiene to give 1,1,2,3,4,5-octachlorocyclopentane, which in a second step undergoes dehydrochlorination . The first procedure uses alkaline hypochlorite and after fractional distillation has a yield of about 75%, the other 25% consists of lower chlorinated cyclopentadienes . The second process uses thermal dechlorination, which occurs at 470-480 °C and gives a yield higher than 90% .


Molecular Structure Analysis

The molecular formula of hexachlorocyclopentadiene is C5Cl6 . The IUPAC name is 1,2,3,4,5,5-hexachlorocyclopenta-1,3-diene . The SMILES notation is ClC1(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl .


Chemical Reactions Analysis

Hexachlorocyclopentadiene can undergo nucleophilic substitution reactions when acted upon by various bases . It can also participate in Diels-Alder reactions .


Physical And Chemical Properties Analysis

Hexachlorocyclopentadiene is a pale yellow liquid with a pungent odor . It has a density of 1.702 g/cm3, a melting point of -10 °C, and a boiling point of 239 °C . It has a vapor pressure of 0.08 mmHg . It is not very soluble in water, with a solubility of 0.0002% at 25°C .

Scientific Research Applications

Polymerization and Material Science

Hexachlorocyclopenta-1,3-diene has been studied for its role in the synthesis of advanced materials. A notable application is its incorporation into the backbone of unsaturated polyester resins to study their thermal degradation behavior. When hexachlorocyclopenta-1,3-diene and its derivatives are used in polyesters, they influence the degradation products and the evolution of gases such as hydrogen chloride during heating. This research contributes to our understanding of how specific chemical units within polymers affect their stability and degradation under thermal stress, relevant for designing materials with desired durability and decomposition characteristics (Irzl et al., 1987).

Chemistry and Reactivity

In the realm of organic chemistry, hexachlorocyclopenta-1,3-diene's reactivity has been explored through various reactions, including Diels-Alder cycloadditions. These reactions are fundamental for constructing complex molecular architectures. Studies have shown that hexachlorocyclopenta-1,3-diene acts as an efficient dienophile or diene in Diels-Alder reactions, enabling the synthesis of novel compounds with potential applications in material science and organic synthesis. Such research elucidates the versatility of hexachlorocyclopenta-1,3-diene in facilitating the formation of new chemical bonds and structures, highlighting its utility in synthetic organic chemistry (Garcia et al., 1991).

Catalysis and Polymerization

Hexachlorocyclopenta-1,3-diene has also been a subject of interest in studies related to catalysis and polymerization. Research on transition metal complexes with phosphorus and nitrogen ligands has demonstrated the potential for catalyzing the polymerization of 1,3-dienes. This work provides insights into how different catalyst structures and the nature of the diene monomers influence the microstructure and tacticity of the resulting polymers. Such studies are crucial for developing catalytic processes that offer precise control over polymer properties, which is essential for tailoring materials for specific applications (Ricci et al., 2010).

Advanced Organic Synthesis

Further explorations into hexachlorocyclopenta-1,3-diene's chemistry have led to its use in advanced organic synthesis, particularly in the formation of cycloadducts and investigating the reactivity of electron-deficient dienes. These studies not only expand our knowledge of chemical reactivity and mechanisms but also open pathways to synthesizing new compounds with potential applications across various fields, from pharmaceuticals to materials science. Research in this area underscores the importance of hexachlorocyclopenta-1,3-diene as a building block in organic synthesis, enabling the creation of structurally diverse and functionally rich molecules (Monbaliu et al., 2011).

Safety And Hazards

Hexachlorocyclopentadiene is classified as a teratogen . It has no permissible exposure limit according to NIOSH . The recommended exposure limit is 0.01 ppm (0.1 mg/m3) . It is also considered very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2,3,4,5,5-hexachlorocyclopenta-1,3-diene
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InChI

InChI=1S/C5Cl6/c6-1-2(7)4(9)5(10,11)3(1)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

VUNCWTMEJYMOOR-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl
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Molecular Formula

C5Cl6
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DSSTOX Substance ID

DTXSID2020688
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Molecular Weight

272.8 g/mol
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Physical Description

Hexachlorocyclopentadiene appears as a pale yellow liquid with a pungent odor. Density 14.3 lb /gal. Solidifies at 50 °F. Insoluble in water. Noncombustible. Very toxic by skin absorption and inhalation. Corrosive to tissue., Liquid, Pale-yellow to amber-colored liquid with a pungent, unpleasant odor. [Note: A solid below 16 degrees F.]; [NIOSH], OILY YELLOW-TO-GREEN LIQUID WITH PUNGENT ODOUR., Pale-yellow to amber-colored liquid with a pungent, unpleasant odor., Pale-yellow to amber-colored liquid with a pungent, unpleasant odor. [Note: A solid below 16 °F.]
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Record name 1,3-Cyclopentadiene, 1,2,3,4,5,5-hexachloro-
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Boiling Point

462 °F at 753 mmHg (EPA, 1998), 239 °C, 462 °F
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Flash Point

Non-flammable (EPA, 1998)
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Solubility

less than 0.1 mg/mL at 70.7 °F (NTP, 1992), Soluble in all proportions in acetone, carbon tetrachloride, methanol and hexane., In water, 1.8 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.2, (77 °F): 0.0002% (Reacts)
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Details Callahan, M.A., M.W. Slimak, N.W. Gabel, et al. Water-Related Environmental Fate of 129 Priority Pollutants. Volume II. EPA-440/4-79-029b. Washington, D.C.: U.S. Environmental Protection Agency, December 1979., p. 57-3
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Density

1.7019 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.7019 at 25 °C/4 °C, Relative density (water = 1): 1.7, 1.71
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Vapor Density

9.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 9.4 (AIR= 1), Relative vapor density (air = 1): 9.4, 9.4
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Details Clayton, G. D. and F. E. Clayton (eds.). Patty's Industrial Hygiene and Toxicology: Volume 2A, 2B, 2C: Toxicology. 3rd ed. New York: John Wiley Sons, 1981-1982., p. 3749
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Vapor Pressure

0.08 mmHg at 77 °F (EPA, 1998), 0.06 [mmHg], 0.060 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.7, 0.08 mmHg at 77 °F, (77 °F): 0.08 mmHg
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Record name Hexachlorocyclopentadiene
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Mechanism of Action

It can be postulated, ...that some of its toxic properties are a consequence of its reactivity in Diels-Alder reactions where a conjugated diene combines with a substituted or unsubstituted alkene (a dienophile) in a cycloaddition reaction. Biological tissues contain a large number of potential reactants for cycloaddition reactions (quinones, sterols, 2-alkenoic acids, unsaturated fatty acids, and unsaturated fatty acid derivatives). HCCPD can also undergo addition and substitution reactions or be oxidized by way of the mixed function oxidase system. The attack of HCCPD on tissues can be regarded as a 2-phase phenomenon. Primary lesions are formed by direct contact of the material with exposed tissues (nasal passages, lungs, forestomach, and skin). These lesions can be hypothesized to result from reactions of HCCPD or one of its metabolites with epithelial cells impairing function and resulting in cell death. Once exposure ceases, new cells replace the damaged ones, and slow recovery begins. Secondary lesions form at sites distant from the point of contact when systemic circulation carries unreacted HCCPD or a metabolite to lungs, liver, kidney, heart, brain, and adrenals. These tissues may become targets for HCCPD by virtue of their physiological function (liver and kidney) or the tendency for their cell products or membrane components to react with HCCPD or an HCCPD metabolite (lung, adrenal)., The effects of HCCPD on the adrenal glands may be a reflection of its ability to combine with the unsaturated carbons in sterols produced by this gland. The hydroxyl functional group of a sterol is on a carbon adjacent to the double bond and can activate that bond to cycloaddition reactions. Such reactions would require exposure to large doses of HCCPD so that reactive material would reach the adrenal gland.
Details DHHS/ATSDR; Toxicological Profile for Hexachlorocyclopentadiene (HCCPD) (1999). Available from, as of July 6, 2004: https://www.atsdr.cdc.gov/toxprofiles/tp112.html
Record name HEXACHLOROCYCLOPENTADIENE
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Impurities

Technical grade Hex usually contains other chemicals as contaminants of manufacture (eg, hexachlorobenzene and octachlorocyclopentene). The nature and levels of contaminants will vary with the method of production., Impurity concentrations in one 97.4% pure sample of HCCPD included 0.15% tetrachloroethylene, 0.51% hexachloro-1,3-butadiene, 1.73% octachlorocyclopentene, and 0.48% hexachloro-3-cyclopentene-1-one. A 98% pure sample contained 0.4% hexachlorobutadiene and 1.5% hexachloro-3-cyclopentene-l-one. Other impurities that have been reported in HCCPD include hexachlorobenzene, PCBs, and mirex.
Details DHHS/ATSDR; Toxicological Profile for Hexachlorocyclopentadiene (HCCPD) (1999). Available from, as of July 6, 2004: https://www.atsdr.cdc.gov/toxprofiles/tp112.html
Record name HEXACHLOROCYCLOPENTADIENE
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Product Name

Hexachlorocyclopentadiene

Color/Form

Dense, oily liquid, Pale-yellow to amber-colored liquid.

CAS RN

77-47-4
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Melting Point

16 °F (EPA, 1998), -9 °C, 16 °F
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Citations

For This Compound
24
Citations
GH Irzl, CT Vijayakumar, JK Fink, K Lederer - Journal of Analytical and …, 1987 - Elsevier
The Diels-Alder adducts of hexachlorocyclopenta-1,3-diene, 1,2,3,4,5-pentachlorocyclopenta-1,3-diene and 1,2,3,4-tetrachlorocyclopenta-1,3-diene with maleic anhydride are …
Number of citations: 7 www.sciencedirect.com
GH Irzl, CT Vijayakumar, JK Fink, K Lederer - Polymer degradation and …, 1986 - Elsevier
The products of pyrolysis, in the temperature range up to 440C both in vacuum and in nitrogen, from an unsaturated polyester based on HET-acid (1,4,5,6,7,7-hexachlorobicyclo[2.2.1]…
Number of citations: 21 www.sciencedirect.com
C Calaprice, B L'Homme, C Brasseur… - Organohalogen …, 2014 - orbi.uliege.be
Assessment of persistent organic pollutants in white-tailed sea eagle fledglings using non-destructive biomonitoring strategies Page 1 MEASUREMENT OF TRACE LEVEL …
Number of citations: 0 orbi.uliege.be
EW Della, J Tsanaktsidis - Australian journal of chemistry, 1985 - CSIRO Publishing
A convenient synthetic route to several bicycloalkanes bearing substitution at both bridgehead positions is described. The two-step procedure, which involves alkylation of the …
Number of citations: 34 www.publish.csiro.au
E Eibler, P Höcht, B Prantl, H Roßmaier… - Liebigs …, 1997 - Wiley Online Library
Normal, neutral, and inverse‐type Diels‐Alder reactions can be observed in [4+2] cycloadditions of polyhalogenated cyclopentadienes 1a–1i with various aryl‐substituted cyclic and …
MM Plassmann, M Schmidt, W Brack… - Analytical and Bioanalytical …, 2015 - Springer
Exposure to environmental pollution and consumer products may result in an uptake of chemicals into human tissues. Several studies have reported the presence of diverse …
Number of citations: 69 link.springer.com
A Smeds, R Franzen, L Kronberg - Environmental science & …, 1995 - ACS Publications
Enol lactones (5-dichloromethylene-2-furanones) and 2, 2-dichlorocyclopentene-1, 3-diones, a total of six compounds, were synthesized and subsequently quali-tatively and …
Number of citations: 25 pubs.acs.org
X Jin, Y Wu, M Santhamoorthy, TTN Le, Y Yuan, C Xia - Chemosphere, 2022 - Elsevier
Volatile organic compounds (VOCs) are a group of organic compounds that have a molecular structure containing carbon and their chemical properties allow them to be easily …
Number of citations: 7 www.sciencedirect.com
AA Jennings, Z Li - Journal of environmental management, 2014 - Elsevier
Regulating surface soil contamination is a worldwide problem. Many jurisdictions address this problem with regulatory guidance values (RGVs) that specify the maximum allowable soil …
Number of citations: 82 www.sciencedirect.com
M Plaßmann, W Brack, M Krauss - 2014 - bmuv.de
The development of screening methods has increased over the last years due to the possibility to search for multiple targets and suspected and so far unknown compounds. Non-target …
Number of citations: 0 www.bmuv.de

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